REACTION_CXSMILES
|
C([N:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([Cl:16])[C:10]1=[O:17])(=O)C1C=CC=CC=1.C.[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C1C=CC(Cl)=C(Cl)C=1>[Cl:16][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][NH:9][C:10]1=[O:17].[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(C(CCCC1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
86 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
82 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(C(CCCC1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC(=C(C=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove tars as impurities
|
Type
|
CUSTOM
|
Details
|
It is then passed into another reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
precipitates out of the solution
|
Type
|
FILTRATION
|
Details
|
The N-benzoyl-α-chloro-ε-caprolactam is filtered off
|
Type
|
EXTRACTION
|
Details
|
The ODCB solution is then extracted with 250,000 parts 8 weight percent aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to remove α-chloro-ε-caprolactam and residual ε-caprolactam
|
Type
|
EXTRACTION
|
Details
|
The aqueous hydrochloric acid is then extracted countercurrently with 250,000 parts chloroform
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1C(=O)NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 74 mol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |